2-(4-Methylbenzoyl)furan-3-amine
Overview
Description
2-(4-Methylbenzoyl)furan-3-amine is a chemical compound that belongs to the class of furan amines. It has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by a furan ring substituted with a 4-methylbenzoyl group and an amine group at the 3-position.
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics, making them useful in various disease areas . .
Biochemical Pathways
Furan derivatives can be involved in various biochemical pathways. For instance, some furan-containing compounds have been found to exhibit antibacterial activity . .
Biochemical Analysis
Biochemical Properties
2-(4-Methylbenzoyl)furan-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between this compound and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. This interaction can significantly influence the metabolic pathways and the overall biochemical environment within the cell .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound has been shown to activate the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell growth, differentiation, and apoptosis. Additionally, this compound can alter gene expression by binding to specific transcription factors, thereby influencing the transcription of target genes involved in cellular metabolism and other vital processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound can inhibit the activity of certain kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term exposure to this compound in in vitro or in vivo studies has revealed that it can lead to sustained changes in cellular metabolism and function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed in studies, where a specific dosage level marks the transition from beneficial to harmful effects. It is crucial to determine the optimal dosage range to maximize the therapeutic potential of this compound while minimizing its toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways includes its metabolism by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. The compound can also affect metabolic flux by altering the activity of key enzymes involved in metabolic pathways, thereby influencing the levels of metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can affect its overall activity and function, as its accumulation in specific tissues or organelles can enhance or inhibit its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The localization of the compound can also affect its interactions with other biomolecules, thereby modulating its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylbenzoyl)furan-3-amine typically involves the reaction of 4-methylbenzoyl chloride with furan-3-amine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be easily scaled up for large-scale production. The use of automated reactors and in-line purification systems can further enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylbenzoyl)furan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan-3-imine derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Furan-3-imine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted furan-3-amine derivatives.
Scientific Research Applications
2-(4-Methylbenzoyl)furan-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylbenzoyl)furan-2-amine: Similar structure but with the amine group at the 2-position.
2-(4-Methylbenzoyl)thiophene-3-amine: Similar structure but with a thiophene ring instead of a furan ring.
2-(4-Methylbenzoyl)pyrrole-3-amine: Similar structure but with a pyrrole ring instead of a furan ring.
Uniqueness
2-(4-Methylbenzoyl)furan-3-amine is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(3-aminofuran-2-yl)-(4-methylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-2-4-9(5-3-8)11(14)12-10(13)6-7-15-12/h2-7H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXWDMIHWKXWCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C=CO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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